molecular formula C12H17NO5S B8601575 N-(3-Sulfopropyl)-L-phenylalanine CAS No. 819863-38-2

N-(3-Sulfopropyl)-L-phenylalanine

Cat. No.: B8601575
CAS No.: 819863-38-2
M. Wt: 287.33 g/mol
InChI Key: MLKOIISWWRMYFL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Sulfopropyl)-L-phenylalanine is a chemically modified derivative of the amino acid L-phenylalanine, featuring a sulfopropyl group (-CH₂CH₂CH₂SO₃H) attached to the amino nitrogen. The sulfopropyl group’s ionic character distinguishes it from other L-phenylalanine derivatives, which are often tailored for sweetening or therapeutic purposes.

Properties

CAS No.

819863-38-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(2S)-3-phenyl-2-(3-sulfopropylamino)propanoic acid

InChI

InChI=1S/C12H17NO5S/c14-12(15)11(9-10-5-2-1-3-6-10)13-7-4-8-19(16,17)18/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)(H,16,17,18)/t11-/m0/s1

InChI Key

MLKOIISWWRMYFL-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Advantame (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine 1-methyl ester)

  • Structure : Combines L-phenylalanine with an aspartyl-dipeptide backbone and a 3-hydroxy-4-methoxyphenylpropyl group.
  • Application : A high-potency sweetener (~20,000× sweeter than sucrose) used in food additives .
  • Key Difference : The methoxy-hydroxyphenylpropyl and aspartyl groups confer sweetness, whereas the sulfopropyl group in N-(3-Sulfopropyl)-L-phenylalanine lacks sweetening properties but enhances hydrophilicity.

Neotame (N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 1-methyl ester)

  • Structure : Features a 3,3-dimethylbutyl group attached to the aspartyl-phenylalanine backbone.
  • Application: A non-caloric sweetener (~7,000–13,000× sweeter than sucrose) with improved stability over aspartame .
  • Key Difference : The hydrophobic dimethylbutyl group in Neotame prolongs metabolic stability, contrasting with the sulfopropyl group’s solubility-enhancing role.

N-(Ibuprofenoyl)-L-Phenylalanine

  • Structure : L-phenylalanine conjugated with ibuprofen’s 4-(2-methylpropyl)phenyl group via an amide bond.
  • Application: Potential use in prodrugs or anti-inflammatory agents, leveraging phenylalanine’s biocompatibility .
  • Key Difference: The ibuprofenoyl group introduces NSAID-like activity, unlike the inert sulfopropyl modification.

Phenyllactic Acid

  • Structure: Structurally analogous to phenylalanine but replaces the amino group with a hydroxyl group.
  • Application : Found in fermented foods; exhibits antimicrobial properties .
  • Key Difference: The absence of an amino group eliminates peptide-forming capacity, limiting its use in synthetic biochemistry compared to this compound.

Comparative Data Table

Compound Name Molecular Formula Key Functional Group(s) Primary Application Reference IDs
This compound C₁₂H₁₇NO₅S Sulfopropyl (-CH₂CH₂CH₂SO₃H) Surfactants, drug delivery
Advantame C₂₄H₃₀N₂O₇·H₂O Methoxy-hydroxyphenylpropyl, aspartyl Food sweetener
Neotame C₂₀H₃₀N₂O₅ 3,3-Dimethylbutyl, aspartyl Food sweetener
N-(Ibuprofenoyl)-L-Phenylalanine C₂₀H₂₃NO₃ Ibuprofenoyl (4-(2-methylpropyl)phenyl) Prodrug development
Phenyllactic Acid C₉H₁₀O₃ Hydroxyl (-OH) Antimicrobial agent

Research Findings and Implications

  • Solubility and Bioavailability: The sulfopropyl group in this compound significantly improves aqueous solubility compared to hydrophobic derivatives like Neotame or Advantame, making it suitable for intravenous formulations or detergent formulations .
  • Functional Versatility : While sweeteners like Advantame and Neotame rely on steric and electronic interactions with taste receptors, sulfopropyl-modified compounds may interact with ionic biological targets, such as enzymes or membranes .
  • Synthetic Pathways : Sulfopropylation typically involves nucleophilic substitution with 1,3-propanesultone, contrasting with the peptide synthesis or Mannich reactions used for aspartyl-based sweeteners .

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